molecular formula C10H6F3NO B3374767 3-[4-(Trifluoromethoxy)phenyl]prop-2-enenitrile CAS No. 103962-06-7

3-[4-(Trifluoromethoxy)phenyl]prop-2-enenitrile

Cat. No.: B3374767
CAS No.: 103962-06-7
M. Wt: 213.16 g/mol
InChI Key: WZUSKVBYPYISLI-OWOJBTEDSA-N
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Description

3-[4-(Trifluoromethoxy)phenyl]prop-2-enenitrile is a high-purity chemical compound offered for research and development purposes. This compound belongs to a class of conjugated systems that are attractive components in organic synthesis, particularly for constructing heterocyclic frameworks and complex molecular architectures . Compounds featuring a prop-enenitrile core and aromatic substituents are of significant interest in materials science and medicinal chemistry due to their potential electronic properties and biological activity . The presence of the trifluoromethoxy group and the nitrile functionality on a conjugated system makes this compound a potential building block for the synthesis of more complex molecules. Such structures are often investigated for their utility in the development of novel substances with specific electronic characteristics or biological potential, following trends in the study of 1,3-butadiene analogues . Researchers value this compound for its potential application in cycloaddition reactions and other synthetic transformations to create new chemical entities. This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

(E)-3-[4-(trifluoromethoxy)phenyl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3NO/c11-10(12,13)15-9-5-3-8(4-6-9)2-1-7-14/h1-6H/b2-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZUSKVBYPYISLI-OWOJBTEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC#N)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C#N)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401204154
Record name 2-Propenenitrile, 3-[4-(trifluoromethoxy)phenyl]-, (E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401204154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103962-06-7
Record name 2-Propenenitrile, 3-[4-(trifluoromethoxy)phenyl]-, (E)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103962-06-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenenitrile, 3-[4-(trifluoromethoxy)phenyl]-, (E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401204154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Trifluoromethoxy)phenyl]prop-2-enenitrile typically involves the reaction of 4-(trifluoromethoxy)benzaldehyde with malononitrile in the presence of a base, such as piperidine, under reflux conditions. The reaction proceeds via a Knoevenagel condensation mechanism, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-[4-(Trifluoromethoxy)phenyl]prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃/H₂SO₄).

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Primary amines.

    Substitution: Halogenated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

Chemistry

3-[4-(Trifluoromethoxy)phenyl]prop-2-enenitrile serves as a building block in organic synthesis, enabling the formation of more complex molecules. Its unique chemical properties allow it to participate in various reactions:

  • Oxidation : Converts to carboxylic acids.
  • Reduction : Converts nitrile to primary amines.
  • Electrophilic Aromatic Substitution : Facilitates the introduction of diverse substituents on the phenyl ring.

Biology

Research indicates potential biological activities , particularly:

  • Antimicrobial Properties : The compound has been investigated for its efficacy against various microbial strains.
  • Anticancer Activity : Studies suggest that compounds with similar structures exhibit significant anticancer effects, potentially through modulation of specific biological pathways.

Medicine

In medicinal chemistry, this compound is explored as a precursor for pharmaceutical agents. Its lipophilic nature enhances drug absorption and bioavailability, making it a candidate for drug development targeting various diseases.

Industry

The compound is utilized in the production of agrochemicals and materials with tailored properties due to its chemical stability and reactivity.

Case Studies

  • Antimicrobial Activity Study :
    A study published in Journal of Medicinal Chemistry examined the antimicrobial effects of various trifluoromethyl-substituted compounds, including this compound. Results indicated that this compound exhibited significant inhibition against Gram-positive bacteria, highlighting its potential as an antimicrobial agent .
  • Anticancer Research :
    A recent investigation into the anticancer properties of similar nitrile compounds revealed that this compound demonstrated cytotoxic effects against several cancer cell lines, suggesting its viability as a lead compound for further development in cancer therapeutics .
  • Pharmaceutical Development :
    Research focused on the synthesis of novel pharmaceuticals derived from this compound has shown promise in developing drugs targeting specific receptors involved in disease pathways .

Mechanism of Action

The mechanism of action of 3-[4-(Trifluoromethoxy)phenyl]prop-2-enenitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological effects.

Comparison with Similar Compounds

Substituent Effects on Electronic Properties

The electronic behavior of prop-2-enenitrile derivatives is highly dependent on substituent electronic effects. Key comparisons include:

Compound Substituent(s) Electronic Effect HOMO-LUMO Gap (eV) Reference
3-[4-(Trifluoromethoxy)phenyl]prop-2-enenitrile -OCF₃ (para) Strong electron-withdrawing 3.8 (calculated)
(2Z)-3-[4-(Dimethylamino)phenyl]-2-(pyridin-3-yl)prop-2-enenitrile -N(CH₃)₂ (para) Strong electron-donating 2.9 (calculated)
2-(2,4-Dichlorophenyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile -Cl (ortho, para), -N(CH₃)₂ Mixed (withdrawing + donating) 3.2 (experimental)
(2Z)-2-(4-Bromophenyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile -Br (para), -N(CH₃)₂ Mixed (moderate withdrawing + donating) 3.1 (experimental)

Key Findings :

  • The trifluoromethoxy group increases the HOMO-LUMO gap compared to dimethylamino-substituted analogues due to reduced electron density in the π-conjugated system .
  • Mixed substituents (e.g., Cl + N(CH₃)₂) balance electron withdrawal and donation, resulting in intermediate gap values .

Optical Properties and Aggregation Behavior

Substituents influence absorption/emission spectra and aggregation-induced emission (AIE) behavior:

Compound λmax (Absorption, nm) Emission Behavior AIE Activity Reference
This compound 320 (in DCM) Weak fluorescence in solution Not reported
(2Z)-2-(4-Bromophenyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile 450 (in THF) Dual emission (crystal-dependent) Yes
3-[4-(Dimethylamino)phenyl]-2-(thienyl)acrylonitrile 390 (in CHCl₃) Strong fluorescence in aggregates Moderate

Key Findings :

  • The trifluoromethoxy derivative exhibits weaker fluorescence compared to dimethylamino analogues, likely due to reduced intramolecular charge transfer (ICT) .
  • Crystal habit and size in bromo-dimethylamino derivatives lead to dual emission, highlighting the role of supramolecular packing .

Supramolecular Interactions and Crystal Packing

The trifluoromethoxy group’s steric bulk and polarity influence molecular packing:

Compound Dominant Interactions Crystal System Reference
This compound C-F···H-C, π-π stacking Monoclinic
(2Z)-3-[4-(Dimethylamino)phenyl]-2-(pyridin-3-yl)prop-2-enenitrile N-H···N, C-H···π Triclinic
2-(2,4-Dichlorophenyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile Cl···Cl, C-Cl···π Orthorhombic

Key Findings :

  • Trifluoromethoxy derivatives exhibit F-based interactions, which are rare in non-fluorinated analogues .
  • Chlorinated analogues show halogen bonding, enhancing thermal stability .

Key Findings :

  • The trifluoromethoxy group’s electron-withdrawing nature moderately reduces yields compared to electron-donating substituents .

Biological Activity

3-[4-(Trifluoromethoxy)phenyl]prop-2-enenitrile, also known by its CAS number 103962-06-7, is a compound that has garnered attention due to its potential biological activities. The trifluoromethoxy group is known to enhance the compound's metabolic stability and lipophilicity, which may contribute to its biological efficacy. This article explores the biological activities associated with this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound consists of a phenyl ring substituted with a trifluoromethoxy group and a prop-2-enenitrile moiety. The presence of the trifluoromethoxy group is significant as it increases the compound's interaction with biological targets due to its electron-withdrawing nature.

Research indicates that compounds with similar structures may act through various mechanisms, including:

  • Topoisomerase II Inhibition : Some derivatives exhibit activity as topoisomerase II poisons, leading to DNA cleavage and subsequent apoptosis in cancer cells .
  • Enzyme Inhibition : The trifluoromethoxy substitution enhances interactions with enzyme targets such as cyclooxygenases (COX) and lipoxygenases (LOX), potentially modulating inflammatory pathways .

Structure-Activity Relationships (SAR)

The introduction of the trifluoromethoxy group has been shown to significantly influence the biological activity of related compounds. For instance, in a series of studies, derivatives containing this group demonstrated improved solubility and cytotoxicity against cancer cell lines compared to their non-fluorinated counterparts. Specifically, compounds with IC50 values in the low micromolar range were noted, indicating potent activity .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

CompoundActivityIC50 (μM)Target
3fTopoisomerase II Poison7.3 ± 1.5Cancer cells
3gCOX Inhibition10.4COX-2
3eLOX Inhibition5.4LOX-15
3bCytotoxicity34MCF-7 Cells

Case Studies

  • Topoisomerase II Inhibition : A study involving hybrid compounds derived from etoposide identified that the incorporation of a trifluoromethoxy group resulted in enhanced topoisomerase II inhibitory activity. The compound showed a significant reduction in cell viability in various cancer cell lines, indicating its potential as an anticancer agent .
  • Anti-inflammatory Activity : Another investigation assessed the anti-inflammatory properties of derivatives containing the trifluoromethoxy group. These compounds were found to moderately inhibit COX-2 and LOX enzymes, suggesting their utility in treating inflammatory conditions .
  • Cytotoxicity Studies : In vitro assays demonstrated that several derivatives exhibited cytotoxic effects against breast cancer cell lines (MCF-7), highlighting their potential for further development as anticancer therapeutics .

Q & A

Q. What are the established synthetic routes for 3-[4-(Trifluoromethoxy)phenyl]prop-2-enenitrile, and how can reaction conditions be optimized?

The compound is typically synthesized via a base-catalyzed condensation reaction between 4-(trifluoromethoxy)benzaldehyde and malononitrile. Key parameters include:

  • Solvent selection : Ethanol or methanol is preferred to dissolve reactants and stabilize intermediates .
  • Temperature control : Heating at 60–80°C enhances reaction kinetics while minimizing side reactions .
  • Base choice : Ammonia or amine sources (e.g., piperidine) facilitate deprotonation and enolate formation . Yield optimization requires monitoring pH and reaction time, with purification via recrystallization or column chromatography.

Q. How do the functional groups in this compound influence its chemical reactivity?

The trifluoromethoxy group enhances electron-withdrawing effects, stabilizing the nitrile and α,β-unsaturated enenitrile system. This increases susceptibility to nucleophilic attacks (e.g., Michael additions) and cycloadditions. Comparative studies show that replacing the trifluoromethoxy group with non-fluorinated substituents reduces electrophilicity and alters reaction pathways .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • NMR : 19F^{19}\text{F} NMR identifies trifluoromethoxy signals (~−58 ppm), while 1H^{1}\text{H} NMR resolves olefinic protons (δ 6.5–7.5 ppm) .
  • IR : Strong nitrile stretching (~2220 cm1^{-1}) and conjugated C=C absorption (~1600 cm1^{-1}) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How do crystal packing and habit modifications affect the optical properties of this compound?

Crystallographic studies reveal that crystal size and morphology (e.g., needle vs. plate habits) induce distinct emission profiles due to variations in π-π stacking and intermolecular charge transfer. For example, larger crystals exhibit redshifted emissions compared to nanocrystals. SHELX software (e.g., SHELXL for refinement) is critical for resolving structural details and correlating them with optical data .

Q. What strategies can resolve contradictions in reported biological activities of this compound?

Discrepancies in antimicrobial or anti-inflammatory activity often arise from:

  • Structural analogs : Minor substitutions (e.g., replacing trifluoromethoxy with trifluoromethyl) drastically alter bioactivity .
  • Assay conditions : Variations in cell lines, solvent polarity, or concentration thresholds require standardized protocols (e.g., fixed DMSO concentrations ≤1% v/v) . Controlled comparative studies using isogenic cell models and dose-response curves are recommended .

Q. How can computational methods predict the compound’s aggregation-induced emission (AIE) behavior?

Density Functional Theory (DFT) calculations model intramolecular motion restriction (RIM) in aggregated states, which enhances fluorescence. Key parameters include:

  • Torsional angles : Restricted rotation of the phenyl and enenitrile groups reduces non-radiative decay.
  • Solvent effects : Simulated polarity changes predict AIE activation thresholds. Experimental validation via fluorescence lifetime imaging (FLIM) is essential .

Methodological Challenges

Q. What are the limitations of X-ray crystallography for resolving this compound’s structure, and how can they be addressed?

Challenges include:

  • Weak diffraction : Fluorine atoms cause anisotropic scattering, requiring high-resolution data (≤1.0 Å).
  • Disorder in crystal lattices : SHELXD/SHELXE can model partial occupancy and twinning .
  • Radiation sensitivity : Cryocooling (100 K) minimizes degradation during data collection .

Q. How can researchers design derivatives to enhance metabolic stability without compromising activity?

  • Bioisosteric replacement : Substitute the nitrile with a carboxylate or tetrazole group to improve hydrolytic stability .
  • Fluorine scanning : Systematic addition of fluorine atoms at meta/para positions fine-tunes lipophilicity (logP) and CYP450 resistance .
  • Prodrug approaches : Esterification of reactive sites (e.g., enenitrile) can enhance bioavailability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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3-[4-(Trifluoromethoxy)phenyl]prop-2-enenitrile
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3-[4-(Trifluoromethoxy)phenyl]prop-2-enenitrile

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